Dansylbradykinin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

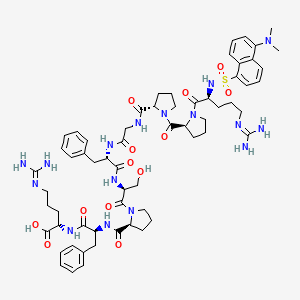

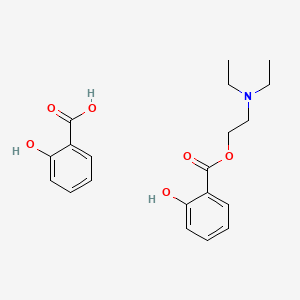

Dansylbradykinin is a fluorescently labeled peptide that combines the properties of bradykinin, a potent vasoactive peptide, with the dansyl group, a fluorescent moiety. Bradykinin is known for its role in vasodilation and inflammation, while the dansyl group is commonly used in biochemical assays due to its fluorescent properties. This combination allows for the study of bradykinin’s biological activities using fluorescence-based techniques.

Preparation Methods

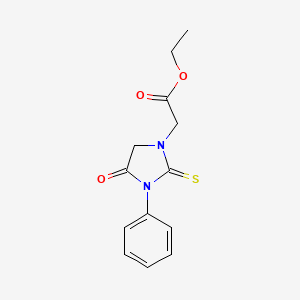

Synthetic Routes and Reaction Conditions: The synthesis of dansylbradykinin typically involves the conjugation of the dansyl group to the bradykinin peptide. The dansyl group is introduced using 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride), which reacts with the free amino groups of the peptide. The reaction is carried out in an organic solvent such as acetone, with sodium bicarbonate as a base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dansylbradykinin undergoes various chemical reactions, including:

Substitution Reactions: The dansyl group can be substituted with other fluorescent moieties to create different labeled peptides.

Hydrolysis: The peptide bonds in bradykinin can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.

Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the sulfur-containing amino acids.

Common Reagents and Conditions:

Dansyl Chloride:

Sodium Bicarbonate: Acts as a base in the reaction.

Organic Solvents: Such as acetone, used as the reaction medium.

Major Products Formed:

Dansylated Peptides: The primary product is the dansylated bradykinin peptide.

Hydrolyzed Amino Acids: Resulting from the breakdown of the peptide.

Scientific Research Applications

Dansylbradykinin has a wide range of applications in scientific research:

Biochemistry: Used in the study of peptide interactions and enzyme activities.

Cell Biology: Employed in fluorescence microscopy to track the localization and movement of bradykinin receptors.

Pharmacology: Utilized in drug discovery to screen for inhibitors of bradykinin receptors.

Medical Research: Investigated for its role in inflammatory diseases and cardiovascular conditions.

Mechanism of Action

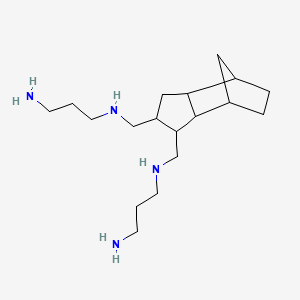

Dansylbradykinin exerts its effects by binding to bradykinin receptors, specifically the kinin B1 and B2 receptors. These receptors are coupled with G proteins, which activate various intracellular signaling pathways. The binding of this compound to these receptors leads to the activation of downstream effectors such as phospholipase C, resulting in the release of intracellular calcium and the activation of protein kinase C. This cascade of events ultimately leads to vasodilation, increased vascular permeability, and the release of pro-inflammatory cytokines .

Comparison with Similar Compounds

Bradykinin: The parent peptide, known for its role in vasodilation and inflammation.

Fluorescein-Bradykinin: Another fluorescently labeled bradykinin peptide, using fluorescein instead of the dansyl group.

Rhodamine-Bradykinin: Uses rhodamine as the fluorescent moiety.

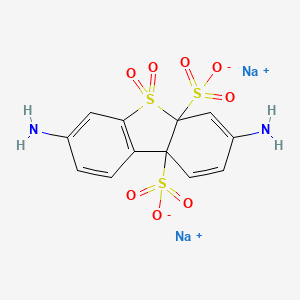

Uniqueness of Dansylbradykinin: this compound is unique due to the specific properties of the dansyl group, which provides a distinct fluorescence emission spectrum. This allows for its use in multiplexed assays where multiple fluorescent labels are used simultaneously. Additionally, the dansyl group is relatively stable and does not significantly alter the biological activity of bradykinin, making it a valuable tool for studying bradykinin’s functions in various biological systems.

Properties

CAS No. |

49745-27-9 |

|---|---|

Molecular Formula |

C62H84N16O13S |

Molecular Weight |

1293.5 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C62H84N16O13S/c1-75(2)47-24-9-21-41-40(47)20-10-28-51(41)92(90,91)74-42(22-11-29-67-61(63)64)57(85)78-33-15-27-50(78)59(87)77-32-13-25-48(77)55(83)69-36-52(80)70-44(34-38-16-5-3-6-17-38)53(81)73-46(37-79)58(86)76-31-14-26-49(76)56(84)72-45(35-39-18-7-4-8-19-39)54(82)71-43(60(88)89)23-12-30-68-62(65)66/h3-10,16-21,24,28,42-46,48-50,74,79H,11-15,22-23,25-27,29-37H2,1-2H3,(H,69,83)(H,70,80)(H,71,82)(H,72,84)(H,73,81)(H,88,89)(H4,63,64,67)(H4,65,66,68)/t42-,43-,44-,45-,46-,48-,49-,50-/m0/s1 |

InChI Key |

BSTOHFYSCLJHHC-OHMBBIANSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CO)C(=O)N6CCCC6C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12687109.png)

![(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine](/img/structure/B12687144.png)